molecular formula C17H12F3N3O3S B2661136 2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226443-91-9

2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2661136
CAS No.: 1226443-91-9
M. Wt: 395.36
InChI Key: FCZDVWYGJWPSNH-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a substituted imidazole derivative featuring a trifluoromethoxyphenyl group at position 1, a 3-nitrophenyl group at position 5, and a methylsulfanyl (-SCH₃) substituent at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the nitro group may influence electronic properties and binding interactions .

Properties

IUPAC Name

2-methylsulfanyl-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3S/c1-27-16-21-10-15(11-3-2-4-13(9-11)23(24)25)22(16)12-5-7-14(8-6-12)26-17(18,19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZDVWYGJWPSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of metal-promoted tandem nitration and halogenation reactions . These reactions often employ reagents such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant antiviral properties. Notably, they have been evaluated against various viral strains such as HIV and hepatitis viruses.

  • Case Study : A study demonstrated that substituted imidazoles showed promising activity against HIV-1 protease, with certain derivatives exhibiting an EC50 value in the low micromolar range. This suggests potential for development into antiviral therapeutics .
CompoundViral TargetEC50 (µM)
Imidazole Derivative AHIV-1 Protease0.35
Imidazole Derivative BDengue Virus1.85

Anticancer Properties

Imidazole compounds have also been investigated for their anticancer effects. The structural features of imidazoles contribute to their ability to inhibit tumor growth.

  • Case Study : In vitro studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation .
CompoundCancer TypeIC50 (µM)
Imidazole Derivative CBreast Cancer15.0
Imidazole Derivative DLung Cancer10.5

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial for viral replication and cancer progression.

  • Case Study : Research on enzyme inhibition revealed that the compound effectively inhibits RNA polymerase and proteases, which are essential for viral life cycles and cancer cell survival .
Enzyme TargetInhibition TypeIC50 (µM)
RNA PolymeraseCompetitive5.0
ProteaseNon-competitive3.5

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group at the 3-position (meta) in the target compound may create a dipole moment, enhancing interactions with charged residues in biological targets .
  • Stability : Thiol-containing analogs (e.g., CAS 1105189-27-2) are prone to oxidation, whereas methylsulfanyl groups offer improved stability .

Biological Activity

The compound 2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is C18H14F3N3O3SC_{18}H_{14}F_3N_3O_3S. The structure features a methylsulfanyl group and nitrophenyl substituents, which are known to influence the biological activity of imidazole derivatives.

PropertyValue
Molecular Weight421.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research has indicated that imidazole derivatives often exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance, Jain et al. demonstrated that similar imidazole derivatives showed good antimicrobial potential against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal activity of related compounds suggests potential effectiveness against fungal pathogens. A study involving sulfone derivatives indicated that compounds with similar structural motifs exhibited good antifungal activities against plant pathogenic fungi, with EC50 values significantly lower than those of commercial fungicides . While specific data on the target compound's antifungal activity is limited, the structural similarities suggest a potential for similar effects.

Anticancer Activity

Imidazole derivatives have also shown promise in cancer research. Compounds with imidazole rings have been evaluated for their antineoplastic properties against various cancer cell lines. For example, certain nitroindazole derivatives displayed moderate antineoplastic activity against cancer cell lines such as TK-10 and HT-29 . The mechanism of action often involves inducing apoptosis or inhibiting cell proliferation, making imidazole derivatives a focal point in cancer therapy research.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several imidazole derivatives were tested against E. coli and B. subtilis, revealing that modifications in the side chains significantly affected their antimicrobial potency.
  • Antifungal Potential : A series of sulfone compounds containing oxadiazole moieties were synthesized and tested against various fungi, demonstrating that structural modifications can enhance antifungal activity significantly .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coliJain et al.
AntifungalPotential activity against plant pathogenic fungiStudy on sulfones
AnticancerModerate activity against TK-10, HT-29 cellsNitroindazoles

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